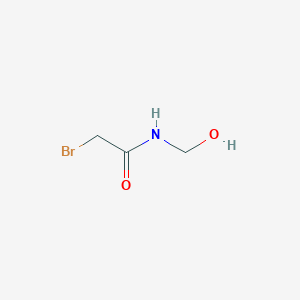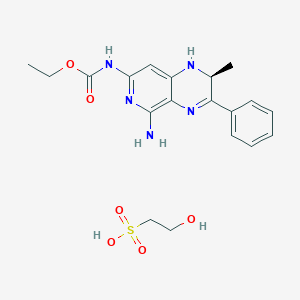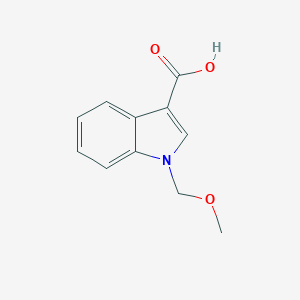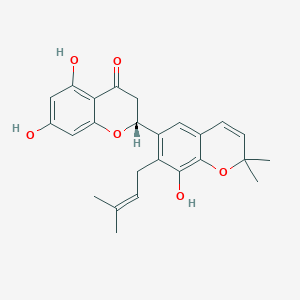
Fenthion sulfone
Overview
Description
Fenthion sulfone is a chemical compound that belongs to the class of organophosphorus compounds. It is a metabolite of fenthion, an organophosphate insecticide widely used to control pests in agriculture. This compound is formed through the oxidation of fenthion and is known for its stability and persistence in the environment .
Mechanism of Action
Target of Action
Fenthion sulfone, a chemical transformation product of Fenthion Its parent compound, fenthion, primarily targets the enzyme cholinesterase . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.
Mode of Action
Fenthion, the parent compound, acts via cholinesterase inhibition . This means that it prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This accumulation can disrupt normal nerve function, leading to a variety of symptoms.
Biochemical Pathways
Fenthion and its metabolites, including this compound, have been studied . Fenthion is metabolized into several compounds, including this compound, through various biochemical pathways .
Pharmacokinetics
The parent compound, fenthion, is known to be rapidly oxidized to sulfoxide and sulfone, and these products are rapidly decomposed to non-insecticidal compounds .
Result of Action
The parent compound, fenthion, is known to cause a variety of effects due to its inhibition of cholinesterase . These effects can include muscle weakness, breathing difficulties, and even paralysis in severe cases.
Action Environment
Its persistence in soil and water systems depends on local conditions .
Biochemical Analysis
Biochemical Properties
Fenthion sulfone interacts with various enzymes, proteins, and other biomolecules. It is highly susceptible to oxidation . The oxidation of this compound leads to the formation of sulfoxide and sulfone . These interactions significantly influence the biochemical reactions in which this compound is involved.
Cellular Effects
This compound has marked effects on the growth and photosynthesis of certain organisms. For instance, it has been observed to affect the growth and photosynthesis of the marine microalgal species Tetraselmis suecica . This compound influences cell function by affecting specific growth rate values and decreasing the contents of photosynthetic pigments .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. Stability tests have shown that in the presence of sunlight and air, this compound is completely transformed into its sulfoxide and sulfone oxidation products within one to three days . These products are rapidly decomposed to non-insecticidal compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to undergo oxidative reactions forming the corresponding sulfoxide and sulfone
Transport and Distribution
This compound is transported and distributed within cells and tissues. It dissipates from water with a half-life of less than 7 days . Sediment can be an important sink for this compound . Dissipation from water appears to occur mainly via phototransformation, biotransformation, and sorption to sediment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenthion sulfone is typically synthesized through the oxidation of fenthion. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone. The reaction conditions often involve the use of solvents like acetone or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The process is optimized to minimize the formation of by-products and to ensure the efficient conversion of fenthion to this compound .
Chemical Reactions Analysis
Types of Reactions: Fenthion sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of fenthion oxon sulfone.
Reduction: Reduction reactions can convert this compound back to fenthion or its intermediate forms.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, ozone; solvents like acetone or methanol; room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; ambient temperature.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or acetonitrile; room temperature.
Major Products Formed:
Oxidation: Fenthion oxon sulfone.
Reduction: Fenthion, intermediate forms.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Fenthion sulfone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fenthion and its metabolites in environmental samples.
Biology: Studied for its effects on various biological systems, including its role as a cholinesterase inhibitor.
Medicine: Investigated for its potential toxicological effects and its role in pesticide poisoning cases.
Industry: Used in the development of new pesticides and in the study of pesticide degradation pathways.
Comparison with Similar Compounds
Fenthion: The parent compound, also an organophosphate insecticide.
Fenthion oxon: An oxidation product of fenthion, more toxic than fenthion sulfone.
Fenthion sulfoxide: Another metabolite of fenthion, formed through partial oxidation.
Uniqueness: this compound is unique due to its stability and persistence in the environment compared to its parent compound and other metabolites. It is less toxic than fenthion oxon but more stable, making it a significant compound for studying the environmental fate and degradation of organophosphate pesticides .
Properties
IUPAC Name |
dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYERRNXRANLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041975 | |
| Record name | Fenthion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-42-0 | |
| Record name | Fenthion sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenthion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)



![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)


![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
![[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid](/img/structure/B144458.png)
